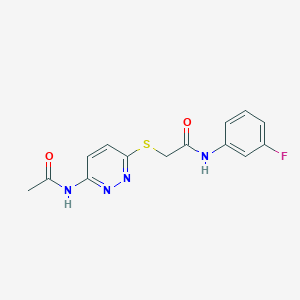
2-((6-acetamidopyridazin-3-yl)thio)-N-(3-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-acetamidopyridazin-3-yl)thio)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C14H13FN4O2S and its molecular weight is 320.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((6-acetamidopyridazin-3-yl)thio)-N-(3-fluorophenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and the underlying mechanisms of action, supported by data tables and relevant case studies.
- Molecular Formula : C15H13F3N4O3S
- Molecular Weight : 386.4 g/mol
- IUPAC Name : 2-(6-acetamidopyridazin-3-yl)sulfanyl-N-(4-(trifluoromethoxy)phenyl)acetamide
Synthesis
The synthesis of this compound typically involves the reaction of specific pyridazine derivatives with thioacetic acid and acetamides. The synthetic pathway ensures the introduction of the pyridazine moiety, which is crucial for its biological activity.
Biological Activity Overview
Recent studies have indicated that compounds similar to this compound exhibit a range of biological activities, including:
- Antitumor Activity :
- Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For example, a study reported that derivatives exhibited IC50 values in the low micromolar range against lung cancer cell lines A549 and HCC827 .
- Table 1 summarizes the cytotoxicity data for related compounds:
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound A | A549 | 2.12 ± 0.21 | 2D |
| Compound B | HCC827 | 5.13 ± 0.97 | 2D |
| Compound C | NCI-H358 | 0.85 ± 0.05 | 2D |
- Antimicrobial Activity :
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- DNA Interaction : Compounds with similar backbones have been shown to bind to DNA, disrupting replication and transcription processes. This interaction is often characterized by a preference for binding in the minor groove of AT-rich regions .
- Enzyme Inhibition : The thioamide group in the structure may play a role in inhibiting specific enzymes involved in cancer proliferation pathways.
Case Studies
-
Case Study on Antitumor Activity :
- A recent study evaluated the antitumor effects of a series of related compounds on human lung cancer cell lines using both 2D and 3D culture systems. The results indicated that while many compounds showed promising activity in 2D assays, their efficacy was reduced in more physiologically relevant 3D environments .
- Case Study on Antimicrobial Efficacy :
Propiedades
IUPAC Name |
2-(6-acetamidopyridazin-3-yl)sulfanyl-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O2S/c1-9(20)16-12-5-6-14(19-18-12)22-8-13(21)17-11-4-2-3-10(15)7-11/h2-7H,8H2,1H3,(H,17,21)(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNXJMAMRPBWKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













